spicatosideB
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Overview
Description
Spicatoside B is a steroidal saponin compound primarily isolated from the plant Liriope spicata, which belongs to the Liliaceae family . It is known for its complex structure, which includes a furostanol glycoside backbone. The molecular formula of Spicatoside B is C₅₁H₈₄O₂₃, and it has a molecular weight of 1064 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spicatoside B involves multiple steps, starting from the extraction of the plant material. The plant Liriope spicata is typically dried and powdered before being subjected to solvent extraction using methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Spicatoside B .
Industrial Production Methods
Industrial production of Spicatoside B follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and advanced chromatographic systems ensures the efficient isolation of Spicatoside B from the plant material. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spicatoside B undergoes various chemical reactions, including:
Oxidation: Spicatoside B can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to modify the glycosidic bonds.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Spicatoside B has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Medicine: Explored for its therapeutic potential in treating conditions such as asthma, neurodegenerative diseases, and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Spicatoside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. Spicatoside B can inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress by activating antioxidant pathways .
Comparison with Similar Compounds
Similar Compounds
Spicatoside A: Another steroidal saponin from Liriope spicata with similar biological activities.
Ophiopogonin A, B, C, and D: Steroidal saponins from the same plant family with comparable structures and effects.
Uniqueness
Spicatoside B is unique due to its specific glycosidic linkage and the presence of multiple sugar moieties, which contribute to its distinct biological activities and therapeutic potential. Its ability to modulate multiple pathways makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-6-[5',7,9,13-tetramethyl-14-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQIULKBBCLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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